2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted at position 4 with a trifluoromethyl group and at position 2 with a piperazine moiety linked to a cyclopenta[c]pyridazine ring. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6/c17-16(18,19)13-4-5-20-15(21-13)25-8-6-24(7-9-25)14-10-11-2-1-3-12(11)22-23-14/h4-5,10H,1-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVDCGDQIATYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: Starting with a suitable pyrimidine precursor, the trifluoromethyl group can be introduced via nucleophilic substitution or other suitable methods.
Cyclopenta[c]pyridazine synthesis: The cyclopenta[c]pyridazine moiety can be synthesized separately through a series of cyclization reactions.
Piperazine ring formation: The piperazine ring can be introduced through nucleophilic substitution or other suitable reactions.
Coupling reactions: The final step involves coupling the cyclopenta[c]pyridazine moiety with the pyrimidine core via the piperazine linker.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the cyclopenta[c]pyridazine moiety.
Reduction: Reduction reactions could be used to modify the functional groups on the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of trifluoromethyl pyrimidine, including compounds similar to the target structure, exhibit significant anticancer properties. For instance, a study synthesized several trifluoromethyl pyrimidine derivatives and evaluated their anticancer activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 (lung cancer). Some derivatives demonstrated promising results with inhibitory concentrations lower than those of established chemotherapeutics like doxorubicin .
Antifungal Properties
Another important application is in the development of antifungal agents. Compounds structurally related to 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine have shown effective antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest potential applications in agricultural settings for crop protection against fungal diseases .
Agrochemical Applications
Insecticidal Activity
The compound has also been assessed for its insecticidal properties. In studies involving trifluoromethyl pyrimidine derivatives, moderate insecticidal activities were observed against pests like Mythimna separata and Spodoptera frugiperda. These results indicate its potential use in developing new insecticides that are effective yet possibly less harmful to non-target organisms compared to conventional options .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Researchers have employed various synthetic routes to modify the compound's structure systematically, aiming to enhance its pharmacological properties while minimizing toxicity. For example, modifications in the piperazine moiety or variations in the trifluoromethyl group have been explored to improve bioactivity profiles .
Case Study 1: Anticancer Activity Evaluation
A group investigated a series of trifluoromethyl pyrimidine derivatives for their anticancer properties. Among these compounds, one derivative exhibited a significant inhibition rate against the K562 cell line with an IC50 value of 5 μg/ml. This study highlights the potential of these compounds in cancer therapeutics and underscores the importance of further research into their mechanisms of action .
Case Study 2: Development of Antifungal Agents
In another study focused on agricultural applications, several trifluoromethyl pyrimidine derivatives were tested against common fungal pathogens affecting crops. Compounds showed varying degrees of antifungal activity with some achieving inhibition rates comparable to commercial fungicides. This research supports the viability of these compounds as alternatives in crop protection strategies .
Mechanism of Action
The mechanism of action of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
Target Compound
- Pyrimidine core : Substituted with trifluoromethyl (position 4) and piperazine (position 2).
- Piperazine linkage : Connects to cyclopenta[c]pyridazine, a bicyclic heteroaromatic system.
Comparative Compounds
N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ()
- Shared features : Piperazine-linked pyrimidine with trifluoromethyl.
- Differences : Contains a cyclopentyl-carbonyl group and a tetrahydro-2H-pyran substituent, introducing steric bulk and altering solubility .
- Synthesis : Utilized reductive amination with sodium triacetoxyborohydride, a common method for piperazine-containing compounds.
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () Shared features: Piperazine moiety and trifluoromethyl group. Differences: Replaces pyrimidine with a phenyl ring and incorporates a pyrazole-linked butanone chain, which may enhance hydrogen-bonding interactions but reduce metabolic stability .
1-{5H,6H,7H-Cyclopenta[c]pyridazin-3-yl}-4-[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazine ()
Physicochemical Properties
| Property | Target Compound | Compound | Compound | Compound |
|---|---|---|---|---|
| Molecular Weight | ~400–420 g/mol | 529.6 g/mol | ~380 g/mol | 423.5 g/mol |
| LogP | ~3.5 (estimated) | ~4.2 | ~2.8 | ~3.1 |
| Hydrogen Bond Donors | 1 | 2 | 1 | 1 |
- The target compound ’s moderate LogP suggests balanced solubility and membrane permeability, while ’s higher LogP may limit aqueous solubility .
Biological Activity
The compound 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a cyclopenta[c]pyridazine core linked to a piperazine moiety, with a trifluoromethyl group on a pyrimidine ring. The molecular formula is with a molecular weight of approximately 368.5 g/mol. The trifluoromethyl group is known to enhance lipophilicity and can influence the compound's biological profile.
Antiviral Properties
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, studies on related pyrimidine derivatives have shown effective inhibition of RNA-dependent RNA polymerase (RdRP) in influenza viruses. The mechanism often involves disrupting protein-protein interactions critical for viral replication .
Table 1: Antiviral Activity Comparison of Related Compounds
| Compound | IC50 (μM) | EC50 (μM) | Cytotoxicity (CC50 μM) |
|---|---|---|---|
| Compound A | 12 | 7-25 | >250 |
| Compound B | 28 | 5-14 | >250 |
| Target Compound | TBD | TBD | TBD |
The specific IC50 and EC50 values for the target compound are yet to be established; however, its structural similarities suggest potential effectiveness against viral pathogens.
Anticancer Activity
Compounds containing piperazine and pyrimidine rings have been explored for anticancer activity. Studies suggest that these compounds can interfere with various cellular pathways involved in cancer cell proliferation and survival. For example, some derivatives have shown promise in inhibiting glycogen synthase kinase-3β (GSK-3β), a target implicated in numerous cancers .
The biological activity of the target compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.
- Receptor Binding: The trifluoromethyl group may enhance binding affinity to specific receptors or proteins involved in disease pathways.
Case Studies
- Influenza Virus Inhibition: A study demonstrated that derivatives of pyrimidines effectively inhibited the PA-PB1 interaction necessary for influenza virus replication. The target compound's structure suggests it may exhibit similar inhibitory effects .
- Anticancer Screening: In vitro assays on related compounds have indicated significant cytotoxic effects against various cancer cell lines, suggesting that further exploration of the target compound could yield valuable insights into its anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
